Critical Intermediate for a Superior Vasorelaxant: 2.5-Fold Potency Gain Over Pimobendan
While not the final active molecule, 2-Methoxy-5-nitro-1H-benzo[d]imidazole is the direct structural precursor to the most potent compound in a series of vasorelaxant agents. The derivative 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol (Compound 13), synthesized from this core, exhibited an EC50 of 1.81 µM and an Emax of 91.7% in an ex vivo aortic ring assay [1]. This demonstrates a 2.5-fold higher potency compared to the clinically used drug Pimobendan [1]. Selecting any other starting material would not provide access to this specific, highly optimized structure.
| Evidence Dimension | Ex vivo vasorelaxant potency of a directly derived analog |
|---|---|
| Target Compound Data | EC50 = 1.81 µM; Emax = 91.7% (for analog Compound 13 derived from target) |
| Comparator Or Baseline | Pimobendan (a clinically used vasodilator); EC50 not explicitly stated in the provided text, but potency is 2.5-fold lower than the target-derived analog [1]. |
| Quantified Difference | The target-derived analog (Compound 13) is 2.5 times more potent than Pimobendan, and 19 times more potent than its closely related 5-CF3 analog [1]. |
| Conditions | Ex vivo relaxant response in intact aortic rings from rats; concentration-response curves. |
Why This Matters
For research groups focused on developing novel PDE-3 inhibitors or calcium sensitizers for heart failure, procuring this specific intermediate is mandatory to replicate the synthesis and confirm the potent activity of the lead compound.
- [1] Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., Vergara-Galicia, J., Rivera-Leyva, J. C., Estrada-Soto, S., ... & Ibarra-Barajas, M. (2010). Synthesis, vasorelaxant activity and antihypertensive effect of benzo[d]imidazole derivatives. Bioorganic & Medicinal Chemistry, 18(11), 3985-3991. View Source
